Product packaging for Ammonium azide(Cat. No.:CAS No. 12164-94-2)

Ammonium azide

Cat. No.: B089357
CAS No.: 12164-94-2
M. Wt: 60.06 g/mol
InChI Key: MXZUDRZKSUUQRR-UHFFFAOYSA-N
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Description

Current Research Significance of Ammonium (B1175870) Azide (B81097) in Advanced Materials Science

The primary significance of ammonium azide in advanced materials science lies in its role as a precursor to nitrogen-rich materials. These materials are sought after for their potential as high-energy-density materials (HEDMs), which release large amounts of energy upon decomposition. usf.edu The energy release stems from the conversion of singly or doubly bonded nitrogen atoms into the very stable, triply bonded dinitrogen molecule (N₂). usf.edu

This compound is considered a more promising precursor for forming polymeric nitrogen networks than diatomic nitrogen itself because the quasi-double bonds in the azide anion are weaker and easier to break than the triple bond in N₂. aip.org Research has focused on subjecting this compound to high pressures and temperatures to induce polymerization of the nitrogen atoms. mdpi.comacs.org Ab initio molecular dynamics simulations have predicted that this compound is an effective precursor for forming polynitrogen, with critical temperatures for polymerization being around 2200 K at 60 GPa and 1600 K at 90 GPa. acs.org These conditions are significantly less extreme than those required for the polymerization of molecular nitrogen. acs.org

Furthermore, this compound serves as a nitrogen source in the high-pressure synthesis of other advanced materials, such as ultraincompressible metal nitrides. For instance, a method has been developed to synthesize rhenium nitride pernitride (Re₂(N₂)(N)₂) by reacting rhenium with this compound in a large-volume press at 33 GPa. d-nb.info This demonstrates the utility of this compound in creating novel materials with exceptional mechanical properties. d-nb.info

Product MaterialSynthesis ConditionsSignificanceReference
Polynitrogen Compounds60 GPa and ~2200 K or 90 GPa and ~1600 KPotential high-energy-density material (HEDM). Synthesis pressure is lower than for pure nitrogen. acs.org
Rhenium Nitride Pernitride (Re₂(N₂)(N)₂)Reaction with Rhenium at 33 GPaUltraincompressible and hard material, synthesis scalable via use of NH₄N₃. d-nb.info
Novel Crystalline Phases (A and B)> 20 GPa and > 620 KNew hydronitrogen compounds formed from pure NH₄N₃ or NH₄N₃ in N₂. mdpi.com
Ammonium Pentazolate (NH₄N₅)Predicted to form from NH₄N₃ and N₂ above 12.5 GPaA theoretically predicted material featuring the all-nitrogen cyclic pentazole ion (N₅⁻). mdpi.comresearchgate.net

Fundamental Research Challenges in this compound Chemistry

The study of this compound is not without significant challenges. A primary difficulty is its inherent instability. While useful for energetic applications, this property makes synthesis, handling, and storage complex. bibliotekanauki.placs.org Safe and scalable synthesis methods are a continuing area of research, with recent developments focusing on avoiding hazardous reagents like hydrazoic acid in favor of alternatives such as trimethylsilyl (B98337) azide. acs.org

A major challenge in the context of materials science is the discrepancy between theoretical predictions and experimental results regarding its high-pressure behavior. Computational studies have long predicted that this compound would transform into a polynitrogen or hydro-nitrogen solid at high pressures, with one early prediction suggesting a transition at 36 GPa. usf.eduacs.org However, experiments have shown that this compound undergoes a polymorphic phase transition at a much lower pressure of about 2.9-3.3 GPa and then remains remarkably stable up to very high pressures. aip.orgaip.orgusf.edu Raman spectroscopy and X-ray diffraction studies have confirmed the stability of this high-pressure phase (Phase II or AA-II) up to at least 85 GPa at room temperature, with no evidence of the predicted transformation to a polymeric nitrogen solid. mdpi.comacs.orgscispace.com

The transformation of this compound at high pressures and high temperatures is also an area of active investigation and challenge. Experiments have shown that it decomposes or transforms into new, unidentified phases when heated above 620 K at pressures exceeding 20 GPa, but the exact nature of these products and the reaction pathways are still being elucidated. mdpi.comresearchgate.net Characterizing these new phases, which are often recoverable only at high pressure, is a significant experimental hurdle. mdpi.com

Pressure (GPa)Temperature (K)PhenomenonMethodReference
~2.9 - 3.3Room TemperaturePolymorphic phase transition from Phase I (Pmna) to Phase II (P2/c).Raman Spectroscopy, X-ray Diffraction aip.orgusf.eduacs.org
3 - 85Room TemperaturePhase II (P2/c) is stable; no polymerization observed.Raman Spectroscopy, X-ray Diffraction mdpi.comacs.orgscispace.com
~15~700Decomposition into N₂ and NH₃ (in liquid N₂ medium).Raman Spectroscopy mdpi.com
> 20> 620Transformation into new, unidentified crystalline phases.Raman Spectroscopy, X-ray Diffraction mdpi.comresearchgate.net
102.6TheoreticalPredicted transition from Phase II to a hydro-nitrogen solid (HNS-1).Density Functional Theory (DFT) scispace.com

Overview of Multidisciplinary Research Approaches for this compound

Investigating a compound as complex and reactive as this compound requires a combination of sophisticated experimental and theoretical techniques. The multidisciplinary approach allows for a more complete understanding of its structural, vibrational, and electronic properties under various conditions.

Experimental Techniques:

X-ray Diffraction (XRD): This is a fundamental tool for determining the crystal structure of this compound and its different phases. Synchrotron XRD has been used to study the compound under high pressure in diamond anvil cells, leading to the determination of its ambient orthorhombic structure (Pmna space group) and its high-pressure monoclinic structure (P2/c space group). acs.orgredalyc.orgresearchgate.net

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are crucial for probing the chemical bonding and molecular interactions within the crystal. aip.org High-pressure Raman studies have been instrumental in identifying the polymorphic phase transition at ~3 GPa and in tracking the stability of the high-pressure phase. aip.orgacs.org Changes in the vibrational modes, particularly those related to N-H stretching, provide insight into the behavior of hydrogen bonds under compression. aip.org

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of this compound. researchgate.netresearchgate.net

Theoretical and Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict the structural, electronic, and optical properties of this compound. acs.org These calculations help elucidate the equation of state, the mechanism of phase transitions, and the relative stability of different polymorphs. usf.edursc.org For example, DFT was used to predict the structure of the high-pressure Phase II, which was later confirmed by experiments. acs.org

Ab initio Molecular Dynamics (MD): These simulations are used to study the behavior of this compound at high temperatures and pressures, predicting reaction pathways and the formation of polymeric nitrogen. acs.org They provide a dynamic picture that complements the static view from most DFT calculations.

The synergy between these experimental and computational methods is essential. Theoretical calculations can predict new phases and properties, guiding experimental efforts, while experimental results provide the necessary validation and refinement for theoretical models. acs.orgacs.org

Research ApproachSpecific TechniquePurposeKey FindingsReference
ExperimentalX-ray Diffraction (XRD)Crystal structure determination under ambient and high pressure.Ambient phase is orthorhombic (Pmna); high-pressure phase (>3 GPa) is monoclinic (P2/c). acs.orgredalyc.orgscielo.org.mx
Raman & IR SpectroscopyInvestigating vibrational modes and hydrogen bonding under pressure.Confirmed phase transition at ~3 GPa; tracked stability of high-pressure phase. aip.orgaip.orgacs.org
Thermal Analysis (DSC/TGA)Studying thermal stability and decomposition.Characterized sublimation and decomposition temperatures. researchgate.netaiaa.org
TheoreticalDensity Functional Theory (DFT)Calculating structural, electronic, and vibrational properties; predicting phase stability.Predicted structure of high-pressure phase; calculated relative stability of polymorphs. usf.eduscispace.comacs.org
Ab initio Molecular DynamicsSimulating behavior at high pressure and temperature to predict transformations.Predicted formation of polymeric nitrogen from this compound at lower pressures than from N₂. acs.org

Ambient Pressure Crystalline Structure of this compound

At ambient pressure, this compound exists as a colorless crystalline solid. wikipedia.orgassignmentpoint.com It is an ionic salt composed of ammonium cations ([NH₄]⁺) and azide anions (N₃⁻). wikipedia.orgassignmentpoint.com

The crystal structure of this compound at ambient conditions is orthorhombic. wikipedia.orgassignmentpoint.com It belongs to the space group Pmna (No. 53). The lattice constants for this phase have been determined to be a = 8.930 Å, b = 8.642 Å, and c = 3.800 Å. wikipedia.org

Crystallographic Parameter Value
Crystal SystemOrthorhombic
Space GroupPmna
a8.930 Å
b8.642 Å
c3.800 Å

Data sourced from crystallographic studies. wikipedia.org

This compound is an ionic compound, consisting of ammonium cations ([NH₄]⁺) and azide anions (N₃⁻). The ammonium cation is formed when an ammonia (B1221849) molecule (NH₃) accepts a proton (H⁺). The azide anion is a linear polyatomic ion with the formula N₃⁻. gauthmath.comwikipedia.org The structure of this compound can therefore be represented as [NH₄]⁺[N₃]⁻. wikipedia.orgassignmentpoint.com

The crystal structure of this compound is characterized by a network of hydrogen bonds. These bonds exist between the hydrogen atoms of the ammonium cations and the nitrogen atoms of the azide anions. acs.orgscispace.com This hydrogen bonding network plays a crucial role in the stability and arrangement of the ions within the crystal lattice. acs.orgscispace.com The interactions hold together alternating molecular planes of ammonium and azide ions. scispace.com

High-Pressure Induced Polymorphic Phase Transitions in this compound

This compound undergoes polymorphic phase transitions when subjected to high pressure. These transitions involve changes in the crystal structure of the compound.

Experimental studies using techniques such as X-ray diffraction and Raman spectroscopy have shown that this compound transitions from its ambient pressure phase (AA-I) to a high-pressure phase (AA-II) at approximately 3.0 GPa. acs.orgscispace.com Further studies have indicated that while subtle changes like mode splitting in Raman spectra are observed at higher pressures, there is no evidence of a phase transition to other predicted forms like trans-tetrazene (TTZ) or a novel hydronitrogen solid (HNS) up to 71 GPa at room temperature. nih.gov However, at pressures above 20 GPa and temperatures above 620 K, this compound transforms into new phases. researchgate.netmdpi.comnih.gov

The high-pressure phase of this compound, designated as AA-II, has been identified to have a monoclinic crystal structure with the space group P2/c. acs.orgscispace.com This phase is stable above 3.0 GPa. acs.org Like the ambient pressure phase, AA-II is composed of alternating molecular layers of ammonium and azide ions held together by a hydrogen bond network. acs.orgscispace.com The primary difference between the AA-I and AA-II structures is a denser packing of the molecular planes in the high-pressure phase. acs.orgscispace.com This denser packing is achieved through a reorientation of the azide ions at the transition. scispace.com First-principles calculations have shown that this monoclinic phase has the lowest enthalpy among other considered structures from 4.9 to 102.6 GPa. acs.org

Phase Crystal System Space Group Transition Pressure
AA-IOrthorhombicPmnaAmbient
AA-IIMonoclinicP2/c~3.0 GPa

Data from high-pressure crystallographic studies. acs.orgscispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4N4 B089357 Ammonium azide CAS No. 12164-94-2

Properties

CAS No.

12164-94-2

Molecular Formula

H4N4

Molecular Weight

60.06 g/mol

IUPAC Name

azanium;azide

InChI

InChI=1S/HN3.H3N/c1-3-2;/h1H;1H3

InChI Key

MXZUDRZKSUUQRR-UHFFFAOYSA-N

SMILES

[NH4+].[N-]=[N+]=[N-]

Canonical SMILES

N.N=[N+]=[N-]

Synonyms

ammonium azide

Origin of Product

United States

Crystallographic Structure and Phase Transitions in Ammonium Azide

Ammonium (B1175870) azide (B81097) (NH₄N₃) is an ionic compound composed of ammonium cations (NH₄⁺) and azide anions (N₃⁻). wikipedia.org Its behavior under varying pressure and temperature conditions has been a subject of significant research interest due to its high nitrogen content and potential as a high-energy-density material.

Vibrational Spectroscopy and Lattice Dynamics of Ammonium Azide

In Situ High-Pressure Raman Spectroscopy of Ammonium (B1175870) Azide (B81097)

High-pressure Raman spectroscopy is a crucial experimental technique for investigating the structural transformations and vibrational properties of materials under compression. Studies on ammonium azide have utilized this method to monitor changes in its Raman spectrum up to significant pressures, providing evidence for phase transitions and shifts in molecular bonding.

At room temperature, Raman scattering studies have been conducted on this compound up to pressures of 71 GPa and 85.0 GPa. acs.orgresearchgate.net These investigations have consistently identified a pressure-induced polymorphic phase transition from the ambient phase (Phase I) to a high-pressure phase (Phase II) at approximately 2.9 GPa. aip.orgcarnegiescience.eduresearchgate.netnih.gov This transition is characterized by noticeable changes in the Raman spectrum, including the splitting of certain modes and shifts in their frequencies. usf.edu

Upon compression to 2.9 GPa, a phase transition is observed, but all vibrational modes retain their identities, indicating that the high-pressure phase still consists of ammonium cations and azide anions linked by hydrogen bonds (N–H⋯N). researchgate.netaip.orgcarnegiescience.eduresearchgate.netnih.govresearchgate.net Further compression up to high pressures does not show evidence of a predicted phase transition to other hydronitrogen solids like trans-tetrazene (TTZ) or a novel hydronitrogen solid (HNS). acs.orgnih.gov However, at pressures exceeding 20 GPa and temperatures above 620 K, this compound transforms into a new crystalline compound. mdpi.com

When subjected to high pressure and temperature, pure this compound transforms into a new phase, designated as phase B, which is mixed with solid nitrogen. mdpi.com The Raman spectrum of this new phase differs significantly from that of the starting material and other known nitrogen or hydronitrogen compounds. mdpi.com For instance, at 20.5 GPa, the N-H stretching band in the transformed material appears as two peaks at 3183 cm⁻¹ and 3281 cm⁻¹, and a single N-H bending mode is seen at 1639 cm⁻¹. mdpi.com These frequencies are distinct from those of the ammonium ion in this compound, suggesting the disappearance of NH₄⁺ ions. mdpi.com

High-Pressure Infrared Absorption Spectroscopy of this compound

Complementing Raman spectroscopy, high-pressure infrared (IR) absorption studies provide further details on the vibrational modes of this compound under compression. These experiments have been carried out at room temperature up to pressures of 20 GPa. aip.orgcarnegiescience.edunih.gov

The IR spectral data corroborate the findings from Raman spectroscopy, consistently indicating the pressure-induced phase transition at 2.9 GPa. aip.orgcarnegiescience.edunih.govresearchgate.net Even after this transition, the observed vibrational modes in the high-pressure phase confirm that the material continues to exist as ammonium cations and azide anions connected by hydrogen bonds. aip.orgcarnegiescience.eduaip.org

Theoretical calculations of the pressure-dependent IR spectra predict that N-H stretching frequencies exhibit red-shifts below 4 GPa, indicating a strengthening of hydrogen bonds, and blue-shifts above this pressure, suggesting a weakening of these bonds. researchgate.netrsc.orgarxiv.org This is accompanied by a gradual decrease in the intensity of the N-H asymmetric stretching mode B₂u and the merging of the B₁u and B₃u modes as pressure increases to 4 GPa, which is attributed to the weakening of hydrogen bonds and may precipitate a structural phase transition around this pressure. researchgate.netrsc.orgarxiv.org

Vibrational Mode Assignment and Spectral Analysis of this compound

A comprehensive understanding of the vibrational behavior of this compound requires the correct assignment of its observed spectral peaks to specific molecular motions. This has been achieved through a combination of experimental data from IR and Raman spectroscopy at ambient and low temperatures, and theoretical calculations. aip.orgrsc.orgaip.org

At ambient conditions, a significant number of peaks have been observed in both the IR and Raman spectra. aip.org For the azide ion (N₃⁻), which has C₂h symmetry in the crystal, one Raman-active mode (Ag) and three IR-active modes (Au and 2Bu) are possible. aip.org The intense band around 2050 cm⁻¹ in the IR spectrum is assigned to the asymmetric stretching motions of the azide groups. aip.org The symmetric stretching motions are not IR-active but are observed in the Raman spectra in the region of 1330-1370 cm⁻¹. aip.org The azide bending motions are observed as two sharp bands at 664 and 652 cm⁻¹ in the IR spectrum. aip.org

Theoretical studies using density functional perturbation theory have been instrumental in providing a complete assignment of all vibrational modes, showing good agreement with experimental observations at ambient pressure. researchgate.netrsc.orgarxiv.org These calculations have helped to distinguish between the vibrational modes of the ammonium (NH₄⁺) cation and the azide (N₃⁻) anion.

Table 1: Vibrational Mode Assignments for this compound at Ambient Conditions

Frequency (cm⁻¹)SpectroscopyAssignmentReference
652IRAzide bending aip.org
664IRAzide bending aip.org
1330-1370RamanAzide symmetric stretch aip.org
1639RamanN-H bending (in transformed phase B at 20.5 GPa) mdpi.com
2050IRAzide asymmetric stretch aip.org
3183RamanN-H stretch (in transformed phase B at 20.5 GPa) mdpi.com
3281RamanN-H stretch (in transformed phase B at 20.5 GPa) mdpi.com

Pressure-Dependent Spectral Shifts and Mode Splitting Phenomena

A notable observation is the pressure-induced phase transition at approximately 2.9 GPa, which is marked by abrupt changes in the Raman spectrum, including mode discontinuities and splitting. usf.edu Experimental studies have shown that with increasing pressure, most Raman vibrational peaks shift to higher frequencies (a blue shift). researchgate.netaip.org However, some N-H stretching modes exhibit a red-shift up to about 10 GPa, after which they begin to blue-shift. usf.edu

Specifically, above 2.9 GPa, the N-H symmetric stretch displays a redshift, which is indicative of a strengthening of the hydrogen bonding energy. aip.orgcarnegiescience.edunih.govresearchgate.net Conversely, above 12 GPa, this mode reverts to a blueshift, suggesting a weakening of the hydrogen bonds. aip.orgcarnegiescience.edunih.govresearchgate.net This turnaround is attributed to the rotational or bending behavior of the azide ions at higher pressures. aip.orgcarnegiescience.edunih.gov

Theoretical calculations support these experimental findings, predicting that N-H stretching frequencies undergo red and blue-shifts corresponding to the strengthening and weakening of hydrogen bonding below and above 4 GPa, respectively. researchgate.netrsc.orgarxiv.org Furthermore, some subtle mode splitting has been observed at higher pressures, although this does not signify a major phase transition to other predicted hydronitrogen solids. acs.orgnih.gov

Correlation of Vibrational Spectra with Hydrogen Bonding Energy Variations in this compound

The vibrational spectra of this compound are highly sensitive to the strength of the hydrogen bonds between the ammonium (NH₄⁺) cations and the azide (N₃⁻) anions. Changes in pressure directly influence these hydrogen bonds, leading to observable shifts in the vibrational frequencies.

The behavior of the hydrogen bonding energy in this compound as a function of pressure is complex, showing periods of weakening, strengthening, and subsequent weakening again. aip.orgcarnegiescience.edunih.govresearchgate.net

0–2.9 GPa: The hydrogen bonding energy weakens. aip.orgcarnegiescience.edunih.govresearchgate.net This is supported by the pressure-induced red-shifting of N-H stretch modes, which is attributed to the weakening of hydrogen bonding due to the rotation of azide anions. usf.edu

Computational and Theoretical Investigations of Ammonium Azide

First-Principles Density Functional Theory (DFT) Studies of Ammonium (B1175870) Azide (B81097)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been extensively applied to study solid-state ammonium azide, offering predictions on its crystal structure, electronic properties, bonding characteristics, and stability under extreme pressures.

DFT calculations have been crucial in determining and refining the crystal structure of this compound and predicting its behavior under hydrostatic compression. At ambient pressure, this compound crystallizes in an orthorhombic structure with the space group Pmna. researchgate.net DFT calculations that include semiempirical dispersion corrections show excellent agreement with experimental ground state lattice parameters. arxiv.orgacs.org

Under high pressure, this compound undergoes several phase transitions. A notable transition from the ambient phase (Phase I or A-I) to a high-pressure phase (Phase II or A-II) is experimentally observed at approximately 2.9–3.3 GPa. usf.eduaip.org DFT calculations have been instrumental in elucidating the structure of this high-pressure phase. Combined experimental and theoretical studies identified the AA-II structure as having monoclinic symmetry with the space group P2/c. scispace.comresearchgate.net This phase is characterized by a denser packing of alternating ammonium and azide layers, held together by a network of hydrogen bonds. scispace.comresearchgate.net The transition involves a significant reorientation of the azide ions. scispace.com

DFT calculations predict that this P2/c phase remains the most stable structure over a wide pressure range, up to approximately 102.6 GPa. scispace.comresearchgate.net Other theoretical studies have explored various potential high-pressure polymorphs, including structures similar to other metal azides and novel hydronitrogen solids (HNS). usf.edunih.gov While some calculations initially suggested a transition to an HNS at around 36 GPa, further refined calculations and experimental data have pushed this predicted transition pressure much higher, to over 89 GPa. nih.govacs.org

Predicted and Experimental Crystal Structures of this compound Phases
PhasePressure Range (GPa)Crystal SystemSpace GroupSource
Phase I (AA-I)Ambient - ~3OrthorhombicPmna researchgate.net
Phase II (AA-II)> 3 - 102.6MonoclinicP2/c scispace.comresearchgate.net
HNS-1> 102.6MonoclinicP21/m scispace.com

The electronic structure is fundamental to understanding the stability and sensitivity of an energetic material. DFT calculations have revealed that crystalline this compound is a wide-band-gap insulator. arxiv.orgacs.org The size of the band gap is a key parameter, as a smaller gap generally correlates with higher sensitivity to external stimuli, because less energy is required to excite an electron from the valence band to the conduction band. arxiv.org

Calculations using standard DFT functionals like the Generalized Gradient Approximation (GGA) tend to underestimate the band gap. For this compound, GGA calculations yield a band gap of about 4.10 eV. arxiv.orgacs.orgresearchgate.net More advanced methods, such as the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential, provide a more accurate value, predicting a direct band gap of 5.08 eV. arxiv.orgacs.orgresearchgate.net

Analysis of the partial and total density of states (DOS) shows that the top of the valence band is primarily composed of the 2p orbitals of the nitrogen atoms in the azide anion. arxiv.org The bottom of the conduction band is formed by a hybridization of states from both the ammonium cation and the azide anion. arxiv.org These electronic features are crucial for determining the material's response to stimuli like UV light, with absorption spectra showing that this compound is sensitive to ultraviolet radiation. arxiv.orgresearchgate.net Under pressure, the band gap of related azides tends to decrease, which can increase their sensitivity. researchgate.net

Calculated Electronic Band Gap of Orthorhombic this compound
Computational MethodBand Gap (eV)Band Gap TypeSource
GGA-PBE4.10Direct arxiv.orgresearchgate.net
TB-mBJ5.08Direct arxiv.orgacs.orgresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader's theory, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds. ias.ac.in This method identifies critical points in the electron density to define atomic basins and the bond paths between atoms. ias.ac.inutexas.edu

In this compound, AIM analysis helps to quantify the nature of the interactions both within the ammonium (NH₄⁺) and azide (N₃⁻) ions and between them. The analysis of electron density at bond critical points reveals the nature of the chemical bonding. odu.edu The interactions between the ammonium cation and the azide anion are primarily ionic, characterized by a network of N-H···N hydrogen bonds. aip.orgscispace.com The strength and geometry of these hydrogen bonds significantly influence the crystal packing and compressibility. aip.org DFT calculations combined with AIM can reveal subtle changes in these hydrogen bonds under pressure, such as weakening or strengthening, which are correlated with observed phase transitions. aip.orgrsc.org For instance, the weakening of hydrogen bonds due to the rotation of azide anions is a key mechanism in the phase transition that occurs around 3 GPa. usf.eduaip.org

DFT calculations are essential for predicting the thermodynamic stability of different phases of this compound by comparing their enthalpies at various pressures. The phase with the lowest enthalpy at a given pressure is the most thermodynamically stable.

Such calculations have been used to map out the phase diagram of N₄H₄ isomers, including this compound (AA), trans-tetrazene (TTZ), and various hydro-nitrogen solids (HNS). nih.govarxiv.org These studies confirm that at ambient conditions, this compound is the most stable N₄H₄ compound. researchgate.netresearchgate.net As pressure increases, transitions to other phases are predicted. While there is some variation depending on the specific DFT functional and dispersion correction used, a general sequence of transitions is AA → TTZ, followed by TTZ → HNS at much higher pressures. rsc.orgarxiv.org For example, some calculations predict the AA → TTZ transition to occur between 39 and 43 GPa. rsc.orgarxiv.orgresearchgate.net Other studies have also investigated the transformation of this compound mixed with dinitrogen (N₂) into ammonium pentazolate (NH₄N₅), predicting this reaction to become energetically favorable at pressures above 12.5 GPa. arxiv.orgacs.org

Predicted High-Pressure Phase Transitions for N₄H₄ Isomers
TransitionPredicted Pressure (GPa)Computational MethodSource
AA → TTZ30vdW-TS arxiv.org
AA → TTZ39.3 - 43DFT-D2 / NCPP rsc.orgarxiv.org
TTZ → HNS-169.2vdW-TS arxiv.org
TTZ → HNS-179.8 - 90DFT-D2 / NCPP rsc.orgarxiv.org
AA → HNS-1102.6DFT scispace.comresearchgate.net

Ab Initio Molecular Dynamics Simulations of this compound Systems

Ab initio molecular dynamics (AIMD) combines molecular dynamics simulations with electronic structure calculations (typically DFT) performed "on-the-fly" for every atomic arrangement. This method allows for the study of the dynamic behavior of systems at finite temperatures, including chemical reactions and decomposition mechanisms.

AIMD simulations have predicted that this compound can serve as an effective precursor for the formation of polynitrogen compounds under high pressure and high temperature. researchgate.netacs.org Simulations at pressures of 60 GPa and 90 GPa suggest that nitrogen polymerization occurs at critical temperatures of approximately 2200 K and 1600 K, respectively. researchgate.netacs.org These conditions are significantly less extreme than those required to polymerize pure molecular nitrogen, indicating that the hydrogen atoms in this compound facilitate the process. researchgate.netacs.org The resulting polymeric nitrogen structures include one-dimensional chains, branched chains, and five-membered rings. researchgate.netacs.org Importantly, simulations suggest that some of these structures may be recoverable at ambient conditions. acs.org AIMD is also used to study proton transfer dynamics within the hydrogen-bonded network of the crystal, which is a key initial step in its decomposition. mdpi.com

Quantum Chemical Calculations of Energetic Properties of this compound and Related Compounds

High-level quantum chemical calculations, which go beyond standard DFT, are employed to obtain highly accurate energetic properties, such as the heat of formation. Methods like Gaussian-n theories (e.g., G2, G3) and composite procedures are used for this purpose. researchgate.netresearchgate.net

The standard enthalpy of formation is a critical parameter for calculating the performance of an energetic material. For the azide radical (N₃), the electron affinity has been determined to be 81 kcal/mol, and the standard enthalpy of formation is estimated at 116 kcal/mol. royalsocietypublishing.org These values are foundational for deriving the lattice energies and heats of formation of various ionic azides. Using these and other thermochemical data, the lattice energy of this compound (NH₄N₃) has been calculated to be 175 kcal/mol. royalsocietypublishing.org

Calculations based on the Kamlet-Jacobs equations, which use the heat of formation and crystal density as input, can predict detonation properties. For this compound, these calculations yield a detonation velocity of 6.45 km/s and a detonation pressure of 15.16 GPa, providing a theoretical estimate of its energetic performance. arxiv.orgresearchgate.net

Computational Modeling of Hydrogen Bonding Interactions in this compound

Computational modeling, particularly using density functional theory (DFT), has been instrumental in understanding the nuances of hydrogen bonding in this compound (NH₄N₃). These theoretical studies complement experimental data by providing insights into the compound's structural, electronic, and bonding properties at an atomic level. acs.orgacs.org

Early ab initio studies predicted a pressure-induced phase transition at 36 GPa. aip.org Subsequent DFT calculations, incorporating semiempirical dispersion correction schemes to account for nonbonded interactions, have successfully reproduced experimental ground state lattice parameters and fractional coordinates. acs.org These studies confirm the significant role of hydrogen bonds in the crystal structure. scielo.org.mx

The influence of hydrogen bonding on the compressibility of this compound is a key finding from computational analyses. aip.orgaip.org The strength and orientation of these bonds change significantly under hydrostatic pressure. DFT calculations have been used to investigate the mechanism of a phase transition observed experimentally at approximately 3.3 GPa. usf.edu These calculations revealed a rotation of the azide ions along the c-lattice vector, which leads to a weakening of the hydrogen bonds under compression. usf.edu

Further computational investigations using dispersion-corrected DFT have explored the phase stability of this compound at various pressures and temperatures. arxiv.org These studies have shown that pressure alters N-H stretching frequencies, indicating changes in hydrogen bond strength. Below 4 GPa, a red-shift in these frequencies suggests a strengthening of hydrogen bonds, while a blue-shift above 4 GPa points to their weakening. arxiv.orgrsc.org This weakening is attributed to the diminishing intensity of the N-H asymmetric stretching mode and the degeneracy of other modes due to weaker coupling between the ammonium and azide ions as pressure increases. arxiv.orgrsc.org

The hydrogen bonding energy itself exhibits a complex relationship with pressure. It has been shown to weaken from 0 to 2.9 GPa, strengthen between 2.9 and 12 GPa, and then weaken again from 12 to 22 GPa. aip.orgresearchgate.net This behavior is linked to a phase transition at 2.9 GPa and a rotational or bending behavior of the azide ions at 12 GPa. aip.orgresearchgate.net

Detailed analysis of the calculated hydrogen bond angles shows significant variations, particularly between 4 and 10 GPa. arxiv.org The N(5)-H(2)···N(4) bond angle, for instance, reaches a maximum value at 10 GPa due to the reorientation of the azide ions. arxiv.org

First-principles DFT calculations have also been employed to compare calculated and experimental equilibrium volumes. Standard DFT tends to over-predict the equilibrium volume, while corrections for van der Waals (vdW) interactions and thermal effects bring the calculated values closer to experimental data, though discrepancies can still arise from the complex nature of hydrogen bonding. usf.edu

The following table summarizes key findings from various computational studies on the hydrogen bonding in this compound:

Computational MethodKey FindingPressure RangeReference
Density Functional Theory (DFT)Predicted a phase transition at 36 GPa.High Pressure aip.org
DFT with vdW correctionsShowed that DFT alone over-predicts equilibrium volume by 2.7%, while DFT-D2 under-predicts it by 6.5%. The discrepancy is likely due to an inadequate description of hydrogen bonding.Ambient usf.edu
Dispersion Corrected DFTN-H stretching frequencies undergo a red-shift below 4 GPa (strengthening of H-bonds) and a blue-shift above 4 GPa (weakening of H-bonds).0 - 50 GPa arxiv.org
First-principles calculationsHydrogen bonding energy weakens from 0-2.9 GPa, strengthens from 2.9-12 GPa, and weakens again from 12-22 GPa.0 - 22 GPa aip.orgresearchgate.net
Density Functional Perturbation TheoryCalculated vibrational spectra at ambient and high pressures, showing changes in N-H stretching frequencies related to hydrogen bond strength.Ambient and High Pressure arxiv.org
Ab initio structure determinationConfirmed the ability to locate and refine hydrogen positions and establish H-bonds from X-ray powder diffraction data, consistent with neutron diffraction results.Ambient scielo.org.mx

These computational investigations highlight the dynamic nature of hydrogen bonding in this compound under varying conditions and are crucial for interpreting experimental results and predicting the material's behavior.

Decomposition Mechanisms and Reactivity of Ammonium Azide

Thermal Decomposition Pathways of Ammonium (B1175870) Azide (B81097)

NH₄N₃ → 2N₂ + 2H₂ sciencemadness.org

However, studies have shown that the initial step in the thermal decomposition of aqueous ammonium azide is an endothermic vaporization into ammonia (B1221849) and hydrazoic acid. aiaa.orgresearchgate.net This is in contrast to the exothermic decomposition observed for other azides like sodium azide. aiaa.orgresearchgate.net The decomposition of this compound is similar to other ammonium salts, which often begin with dissociation into their constituent acidic and basic components. mdpi.com For instance, ammonium dinitramide (ADN) initially dissociates into ammonia and dinitramidic acid. mdpi.com

The stability of this compound is comparatively lower than sodium azide but higher than hydrazinium (B103819) azide. aiaa.org It has been noted that pure this compound can be heated to 100°C for drying and is stable, but strong heating leads to its decomposition. sciencemadness.org In contact with glass, it has been tested at temperatures up to 300°C without decomposition, while in the range of 300-350°C, it decomposes quietly without explosion. google.com

Kinetic Analysis of this compound Decomposition Processes

Kinetic analysis of this compound decomposition is crucial for understanding its stability and reactivity. While specific kinetic parameters for this compound are not extensively detailed in the provided search results, the principles of kinetic analysis for similar energetic materials like ammonium dinitramide (ADN) can provide a framework. The thermal decomposition of such materials often involves multiple overlapping steps, including both exothermic and endothermic processes. rsc.org

Non-isothermal methods, such as those proposed by ASTM E696, have been used to obtain kinetic parameters for the sublimation processes of pure and microencapsulated this compound particles from differential scanning calorimetry data. researchgate.net The Coats-Redfern equation is another method used for kinetic analysis of thermogravimetric data for energetic materials. mgutheses.in These methods help in determining kinetic parameters like activation energy, which are essential for predicting the material's behavior under different thermal conditions.

High-Pressure and High-Temperature Decomposition Products of this compound

Under high-pressure and high-temperature conditions, the decomposition of this compound yields different products compared to its thermal decomposition at ambient pressure. Experimental studies have shown that at approximately 15 GPa and 700 K, this compound, when embedded in liquid nitrogen, decomposes into nitrogen (N₂) and ammonia (NH₃). mdpi.comresearchgate.netnih.gov It is considered unlikely that hydrogen gas is formed under these conditions, as ammonia is more stable than a mixture of nitrogen and hydrogen at such high pressures. mdpi.com

At even higher pressures (above 20 GPa) and temperatures (above 620 K), this compound undergoes a transformation into new crystalline compounds. mdpi.comresearchgate.netnih.gov This transformation has been observed for both pure this compound and when it is embedded in nitrogen, although the resulting products differ in each case. mdpi.comresearchgate.net The new compound formed from this compound in a nitrogen medium is stable at room temperature and upon decompression to at least 7.0 GPa. mdpi.comresearchgate.netnih.gov This new phase shows vibrational features similar to a predicted polymeric compound with the formula N₉H. mdpi.comresearchgate.netnih.gov

The decomposition behavior is highly dependent on the pressure and temperature conditions. For example, pure this compound tested in contact with glass decomposes quietly into hydrogen, nitrogen, and ammonia in the temperature range of 300°-350°C. google.com The amount of ammonia produced is strongly dependent on the decomposition temperature and pressure. google.com Thermochemical calculations indicate a theoretical flame temperature of 1232 K at 1000 psi pressure for this reaction. google.com

Catalytic Influences on this compound Decomposition

The decomposition of this compound can be significantly influenced by the presence of catalysts. Platinum-based catalysts have been shown to affect the decomposition of aqueous this compound, leading to a decrease in the peak maximum temperature for its endothermic vaporization into ammonia and hydrazoic acid. aiaa.orgresearchgate.net Specifically, a catalyst of 10 wt.-% platinum on Si-doped alumina (B75360) (10Pt/Al₂O₃-Si) has been used in these studies. aiaa.org The presence of nanosized platinum agglomerates in the reaction medium is believed to be responsible for the excellent catalytic activity. researchgate.netresearchgate.net

In the context of hydrazoic acid decomposition, which is a related process, second and third-row group VIII metals are known to catalyze its decomposition to nitrogen and this compound. rsc.org In contrast, metals like iron, cobalt, and nickel react to form inactive metal nitrides. rsc.org This suggests that the choice of metal is critical for catalytic activity. For the decomposition of ammonia, another related compound, ruthenium is considered one of the most active catalysts, particularly among noble metals. acs.org

The presence of other substances can also influence the decomposition. For example, in ternary mixtures with hydroxylammonium nitrate (B79036) (HAN), an acid-base reaction occurs between the hydroxylammonium cation and the azide ion, which facilitates the endothermic vaporization of part of the azide at a lower temperature. aiaa.orgresearchgate.netresearchgate.net Certain materials can also act as accelerators for the decomposition of this compound, including metals such as copper, silver, mercury, lead, or cadmium, and their salts. google.com

Role of Intermediate Species in this compound Formation and Decomposition

Intermediate species play a crucial role in both the formation and decomposition of this compound. Infrared spectroscopic studies of the solid formed from the glow-discharge decomposition of hydrazoic acid at 90°K have identified several species. aip.orgcapes.gov.br The solid contains hydrazoic acid (HN₃), this compound (NH₄N₃), and ammonia (NH₃), along with two intermediate species. aip.orgcapes.gov.br

These intermediates have been interpreted as diimide (N₂H₂) and a polymer of imine, (NH)ₓ, where x may be 4. aip.orgcapes.gov.br The presence of the imine radical (NH) in the solid at 90°K is also inferred. aip.orgcapes.gov.br It is proposed that hydrazoic acid decomposes to form the imine radical and nitrogen gas. aip.org These imine radicals then condense and react upon warming to form this compound. aip.org The blue, paramagnetic nature of the initially formed solid is attributed to the unpaired electrons of the imine radical, diimide, or higher polymers. aip.org

In the catalytic decomposition of hydrazoic acid, surface sites with a metal-nitrogen-hydrogen (M-N-H) composition are thought to be intermediates. rsc.org Theoretical studies on the formation of tetrazoles from nitriles and azides, a related reaction, suggest the involvement of an imidoyl azide intermediate, which then cyclizes. acs.org This highlights the general importance of transient, reactive species in the reaction mechanisms involving the azide functional group.

Synthesis and Characterization Methodologies for Ammonium Azide Research

Advanced Synthetic Routes for High Purity Ammonium (B1175870) Azide (B81097) (e.g., Ion-Exchange Methods)

The production of high-purity ammonium azide is crucial for reliable experimental studies. While several methods exist, ion-exchange processes offer a route to obtain high-purity aqueous solutions of the compound.

One established method involves the reaction of sodium azide (NaN₃) with an ammonium salt. A particularly effective approach for generating high-purity this compound for research applications is through an ion-exchange procedure using cationic resins. researchgate.netresearchgate.net In this process, an aqueous solution of sodium azide is passed through a column containing a cation-exchange resin. The sodium ions (Na⁺) from the sodium azide are exchanged for ammonium ions (NH₄⁺) from the resin, resulting in a solution of this compound.

This technique has been demonstrated to be highly efficient, with an exchange efficiency reported to be greater than 90%. researchgate.net The resulting aqueous solution's concentration can be accurately determined through acid-base titration. researchgate.net This method avoids many of the impurities associated with direct metathesis reactions in other solvents.

Table 1: Ion-Exchange Synthesis of this compound

Parameter Description Reference
Precursor Sodium Azide (NaN₃) researchgate.net, researchgate.net
Method Cationic resin ion-exchange researchgate.net, researchgate.net
Process Aqueous NaN₃ solution is passed through a resin, exchanging Na⁺ for NH₄⁺. researchgate.net
Efficiency > 90% researchgate.net

| Verification | Acid-base titration of the resulting solution. | researchgate.net |

Stabilization Techniques for this compound for Research Purposes (e.g., Microencapsulation)

A significant challenge in handling this compound for research is its inherent instability and tendency to sublimate at ambient and elevated temperatures. To mitigate this, stabilization techniques such as microencapsulation have been developed.

Microencapsulation involves coating particles of this compound with a protective layer. One successful method uses fibrous nitrocellulose as the coating agent through a solvent/non-solvent procedure based on the coacervation principle. researchgate.netsciexplore.ir This process significantly improves the thermal stability of the this compound particles.

Studies utilizing the Taguchi L-9 orthogonal array design method have optimized the microencapsulation process. sciexplore.ir The most stable particles were obtained using 2% (w/w) nitrocellulose, with n-hexane as the non-solvent. sciexplore.ir This optimized coating process was shown to increase the sublimation temperature of this compound by approximately 60 °C, to 186.5 °C, compared to the uncoated material. sciexplore.ir The structure, morphology, and thermal stability of the coated particles are typically characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and thermal analysis (TGA/DSC). researchgate.netsciexplore.ir

Table 2: Optimized Parameters for Microencapsulation of this compound

Parameter Optimized Value Reference
Coating Agent 2% (w/w) Nitrocellulose sciexplore.ir
Non-Solvent 70 mL n-hexane sciexplore.ir
Addition Time 50 minutes sciexplore.ir
Stirring Speed 90 rpm sciexplore.ir

| Result | Sublimation temperature increased by ~60 °C | sciexplore.ir |

Application of Synchrotron X-ray Diffraction in this compound Structural Studies

Synchrotron X-ray diffraction is a powerful tool for determining the precise crystal structure of materials. The structure of this compound was determined ab initio from high-resolution X-ray powder diffraction data obtained using synchrotron radiation. scielo.org.mxscielo.org.mx

These experiments, conducted at facilities such as the European Synchrotron Radiation Facility (ESRF), provided detailed insight into the atomic arrangement of the compound. scielo.org.mx The studies confirmed that at ambient conditions, this compound crystallizes in the orthorhombic system with the space group Pmna. scielo.org.mxscielo.org.mx The high intensity and resolution of the synchrotron X-ray beam were essential for accurately solving the structure from a powder sample and refining the lattice parameters. researchgate.netscielo.org.mx While X-ray diffraction has limitations in precisely locating hydrogen atoms due to their low scattering power, the data was sufficient to determine the positions of the nitrogen atoms in both the ammonium cation and the azide anion. scielo.org.mx

Table 3: Crystallographic Data for this compound from Synchrotron XRD

Parameter Value Reference
Crystal System Orthorhombic scielo.org.mx
Space Group Pmna (No. 53) scielo.org.mx
Lattice Constant (a) 8.937(1) Å scielo.org.mx
Lattice Constant (b) 3.8070(5) Å scielo.org.mx
Lattice Constant (c) 8.664(1) Å scielo.org.mx
Cell Volume (V) 294.79(7) ų scielo.org.mx

| Formula Units (Z) | 4 | scielo.org.mx |

In Situ High-Pressure/High-Temperature Experimental Techniques in this compound Research

The behavior of this compound under extreme conditions is of great interest for the synthesis of novel high-energy-density and polynitrogen materials. In situ high-pressure and high-temperature experiments, often utilizing diamond anvil cells (DACs), are critical for exploring these phenomena. mdpi.comnih.gov

These studies combine techniques like Raman spectroscopy and X-ray diffraction to monitor structural and chemical changes in real-time. mdpi.comnih.gov At room temperature, this compound undergoes a reversible pressure-induced phase transition at approximately 2.9–3.0 GPa. aip.orgcarnegiescience.eduresearchgate.net The ambient orthorhombic phase (AA-I) transforms into a high-pressure monoclinic phase (AA-II, space group P2/c), which remains stable up to at least 85 GPa. researchgate.netacs.org This transition involves a change in the hydrogen bonding network and a reorientation of the azide anions. aip.orgcarnegiescience.edu

At much higher pressures and temperatures, this compound undergoes decomposition and chemical transformation. mdpi.comnih.gov When heated above 620 K at pressures exceeding 20 GPa, pure this compound transforms into a new crystalline compound mixed with solid nitrogen. mdpi.com If the experiment is conducted with this compound embedded in a nitrogen medium, a different crystalline product is formed under similar conditions. mdpi.com These high-pressure synthesis experiments demonstrate the potential of this compound as a precursor for complex hydronitrogen compounds. For instance, it has been used as a solid nitrogen precursor in a large-volume press at 33 GPa to synthesize ultraincompressible materials like rhenium nitride pernitride (Re₂(N₂)(N)₂). nih.govd-nb.info

Table 4: High-Pressure Behavior of this compound

Pressure (P) / Temperature (T) Observation Experimental Technique(s) Reference
~2.9 - 3.0 GPa, Room T Phase transition from orthorhombic (AA-I) to monoclinic (AA-II) XRD, Raman Spectroscopy aip.org, acs.org, carnegiescience.edu
2.9 - 12 GPa, Room T Strengthening of hydrogen bonding energy in AA-II phase IR Absorption, Raman Spectroscopy researchgate.net, carnegiescience.edu
~15 GPa, 700 K Decomposition into N₂ and NH₃ (in liquid N₂ medium) Raman Spectroscopy, XRD mdpi.com
> 20 GPa, > 620 K Transformation into new crystalline phases Raman Spectroscopy, XRD, Laser Heating mdpi.com, nih.gov

Transformations of Ammonium Azide to Novel Nitrogen Rich Materials

Ammonium (B1175870) Azide (B81097) as a Precursor for Polymeric Nitrogen Synthesis

Ammonium azide (NH₄N₃) is considered a promising precursor for the synthesis of polynitrogen compounds. mdpi.comacs.org The azide ion's weaker double bond, compared to the robust triple bond in dinitrogen, makes it easier to break and encourages polymerization. mdpi.comscispace.comaip.org Ab initio molecular dynamics simulations predict that this compound can be an effective precursor for forming polynitrogen. acs.org These simulations indicate that the synthesis pressure for polymeric nitrogen could be significantly lowered when using this compound compared to pure molecular nitrogen, which requires pressures around 110 GPa and temperatures of 2000 K. acs.org

However, experimental studies conducted at room temperature have not observed polymerization, even when this compound was compressed to pressures as high as 85 GPa. mdpi.comresearchgate.net This suggests that while high pressure is a key factor, it is likely insufficient on its own, and high temperatures are also required to overcome kinetic barriers and initiate the transformation. mdpi.comresearchgate.net Research involving both high pressure and high temperature shows that this compound ceases to be stable above 20 GPa and 620 K, undergoing transformation into new phases. mdpi.com

Theoretical Predictions for the Formation of Polymeric Hydronitrogen Compounds from this compound

Computational studies have explored various pathways for this compound to transform into polymeric hydronitrogen compounds under pressure. First-principles calculations and evolutionary structure searches have predicted the formation of several novel crystalline structures.

One area of focus has been the transformation of this compound into its isomer, trans-tetrazene (TTZ). arxiv.org Another significant prediction involves the formation of a hydronitrogen solid (HNS) with the formula (NH)₄. researchgate.netacs.org Initial calculations suggested this transformation could occur from this compound at a pressure of 36 GPa. researchgate.netscispace.com However, subsequent calculations revised this prediction, indicating that the HNS only becomes stable at much higher pressures, around 89.4 GPa. acs.orgresearchgate.net Other simulations at pressures of 60 GPa and above predict the polymerization of nitrogen within this compound into various forms, including one-dimensional chains, branched chains, and five-membered rings. mdpi.comacs.org One study also noted that a newly synthesized compound from an this compound and nitrogen mixture showed vibrational features similar to a theoretically predicted polymeric compound with the formula N₉H. mdpi.com

Precursor(s)Predicted Product(s)Predicted Transformation Conditions
This compound (NH₄N₃)trans-tetrazene (TTZ)42 GPa
This compound (NH₄N₃)Hydronitrogen Solid ((NH)₄)> 36 GPa (revised to 89.4 GPa)
This compound (NH₄N₃)Polymeric Nitrogen (chains, rings)60 GPa & 2200 K; 90 GPa & 1600 K
This compound (NH₄N₃) + N₂Polymeric Compound (N₉H)> 20 GPa, > 620 K

Experimental Evidence of New Crystalline Compounds from this compound under Extreme Conditions

While room-temperature compression has not yielded polymeric nitrogen, experiments combining high pressure and high temperature have successfully transformed this compound into new materials. mdpi.comresearchgate.net Experimental investigations have shown that this compound undergoes decomposition or transformation when subjected to pressures above 20 GPa and heated to temperatures exceeding 620 K. mdpi.comnih.gov

The outcome of the transformation depends on the starting sample. mdpi.com

When pure this compound is heated under these high-pressure conditions, it transforms into a new crystalline phase, designated as "phase B," which is mixed with solid nitrogen. mdpi.com

When **this compound embedded in dinitrogen (N₂) ** is subjected to similar conditions, it transforms into a different new crystalline compound, "phase A," which is found mixed with solid ammonia (B1221849). mdpi.comresearchgate.net

These transformations were identified and studied using Raman spectroscopy and X-ray diffraction. mdpi.comnih.gov

PrecursorPressureTemperatureObserved Products
Pure this compound> 20 GPa> 620-650 KNew crystalline phase (Phase B) + Solid N₂
This compound in N₂> 20 GPa> 620 KNew crystalline phase (Phase A) + Solid Ammonia (NH₃)
This compound in liquid N₂~15 GPa~700 KDecomposition into N₂ and NH₃

Formation of Ammonium Pentazolate (NH₄N₅) from this compound and Dinitrogen at High Pressure

A significant theoretical prediction is the synthesis of ammonium pentazolate (NH₄N₅), a compound featuring the all-nitrogen, cyclic pentazolate anion (N₅⁻). arxiv.orgacs.orgarxiv.org First-principles evolutionary searches predict that a chemical reaction between this compound and dinitrogen can form ammonium pentazolate. arxiv.orgnih.gov This transformation is predicted to become energetically favorable at a relatively low pressure of 12.5 GPa. arxiv.orgresearchgate.netacs.orgarxiv.org

According to these theoretical models, the resulting ammonium pentazolate crystal is predicted to be thermodynamically stable at pressures above 30 GPa. arxiv.orgacs.orgnih.gov The formation of the aromatic N₅⁻ ring, stabilized by the ammonium cation, is a key feature of this predicted high-pressure synthesis route. arxiv.org

Stability and Recoverability of Synthesized Nitrogen-Rich Phases

A critical aspect of creating high-energy-density materials is their stability at or near ambient conditions. The new crystalline phases synthesized from this compound under extreme conditions have shown a degree of stability upon the release of pressure. mdpi.comresearchgate.net

The new compound ("phase A") formed from the mixture of this compound and dinitrogen was found to be stable at room temperature after decompression down to at least 7.0 GPa. mdpi.comresearchgate.netnih.gov Similarly, "phase B," formed from pure this compound, was recoverable at ambient temperature and stable to at least 15 GPa. mdpi.com Furthermore, annealing simulations suggest that polymeric nitrogen networks and five-membered rings formed from this compound could be preserved at ambient conditions if properly passivated with hydrogen. acs.org

Emerging Research Frontiers in Ammonium Azide Chemistry

Exploring Novel Reaction Pathways and Metastable Phases of Ammonium (B1175870) Azide (B81097)

Recent research has focused on the behavior of ammonium azide under high pressure, revealing novel transformation pathways and identifying new metastable phases. acs.org Experimental studies have established that this compound undergoes a polymorphic phase transition at approximately 3.0-3.3 GPa, transitioning from Phase I to Phase II (AA-II). usf.edubac-lac.gc.ca The Phase II structure is characterized as a hydrogen-bonded network of ammonium and azide ions with monoclinic symmetry (space group P2/c). researchgate.net This phase has been observed to persist up to pressures as high as 85.0 GPa at room temperature, with no evidence of decomposition or transition to previously predicted hydronitrogen solids at these pressures. researchgate.net

Under high pressure and temperature, however, the reactivity of this compound changes significantly. Experiments on pure this compound and this compound embedded in nitrogen (N₂) have shown that it transforms into new crystalline compounds at pressures above 20 GPa and temperatures above 620 K. researchgate.net One of the most significant predicted reaction pathways involves the combination of this compound with dinitrogen (N₂) to form ammonium pentazolate (NH₄)(N₅), a compound featuring the cyclic N₅⁻ anion. arxiv.orgacs.org This transformation is predicted to become energetically favorable at a relatively low pressure of 12.5 GPa. arxiv.orgacs.org

First-principles calculations have been instrumental in exploring potential metastable polymorphs that are not readily accessible through standard experimental conditions. usf.edu Computational studies have predicted several other pressure-induced phase transitions, although these have not yet been experimentally confirmed. acs.orgarxiv.org

Table 1: Predicted High-Pressure Transformations of this compound

Reactants Products Predicted Transition Pressure (GPa) Method
NH₄N₃ trans-Tetrazene (TTZ) 42 Theoretical Calculation
NH₄N₃ Hydronitrogen Solid (HNS) 89.4 Density Functional Theory (DFT)
NH₄N₃ + N₂ Ammonium Pentazolate (NH₄)(N₅) 12.5 First-Principles Evolutionary Search
NH₄N₃ (Phase I) NH₄N₃ (Phase II) ~3.3 Experimental (Raman Spectroscopy)

This table presents data from various theoretical and experimental studies on the phase transitions of this compound under pressure. acs.orgusf.eduarxiv.org

Development of Advanced Predictive Models for this compound Behavior

To complement and guide experimental efforts, significant progress has been made in developing advanced computational models to predict the behavior of this compound. researchgate.net Density Functional Theory (DFT) has become a primary tool for investigating the properties of this compound upon compression from first principles. usf.eduresearchgate.net These models calculate the atomic and electronic structures of the crystal, providing information that is often difficult to obtain experimentally. usf.edu

Recent DFT studies have successfully calculated key properties of orthorhombic this compound, including its ground state lattice parameters, electronic structure, and optical properties. researchgate.net By incorporating semiempirical dispersion correction schemes, the models achieve excellent agreement with experimental results for structural parameters. researchgate.net Advanced functionals, such as the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential, have been used to accurately predict the electronic band structure, showing this compound to be a direct band gap insulator. researchgate.net

Furthermore, predictive models have been developed to understand the reaction kinetics of azide-containing compounds. Quantitative Structure-Property Relationship (QSPR) models have been created for bimolecular nucleophilic substitution reactions involving the azide moiety. researchgate.net These models can predict reaction rate constants in various solvents and with different organic and inorganic azides by identifying optimal descriptors for solvent effects and cation types. researchgate.net Such models are crucial for understanding the reactivity of this compound in different chemical environments.

Table 2: Computational Methods and Predicted Properties for this compound

Computational Method Property Predicted Key Finding
Density Functional Theory (DFT) with PBE-GGA Thermodynamic stability, Phase transitions HNS becomes stable at 89.4 GPa, much higher than earlier predictions. acs.org
DFT with vdW correction Crystal structure evolution Elucidated the mechanism of the Phase I to Phase II transition at ~3.3 GPa. usf.edu
Planewave Pseudopotential (PW-PP) with DFT Structural, electronic, optical properties Ground state parameters in excellent agreement with experiments. researchgate.net
Full Potential Linearized Augmented Plane Wave (FP-LAPW) with TB-mBJ Electronic structure, Band gap NH₄N₃ is a direct band gap insulator with a band gap of 5.08 eV. researchgate.net
Kamlet-Jacobs Empirical Equations Detonation characteristics Detonation velocity of 6.45 km/s and pressure of 15.16 GPa. researchgate.net

This table summarizes various computational approaches used to model and predict the behavior and properties of this compound. acs.orgusf.eduresearchgate.net

Integration of Experimental and Computational Approaches for Comprehensive Understanding

For instance, the transition from Phase I to Phase II was identified experimentally through abrupt changes in Raman spectra. usf.edu DFT calculations confirmed this transition, attributing it to the rotation of azide ions within the crystal lattice, which weakens the hydrogen bonds between the ammonium and azide ions under compression. usf.edu Similarly, while early computational studies predicted a transition to a hydronitrogen solid (HNS) at 36 GPa, extensive experimental measurements up to 71 GPa showed no evidence of such a transformation. acs.orgacs.org This discrepancy prompted a re-evaluation using more refined DFT calculations, which revised the predicted transition pressure to a much higher 89.4 GPa, aligning theory more closely with experimental reality. acs.org

This iterative process of prediction, experimentation, and refinement is essential for validating and improving theoretical models, while also providing a deeper interpretation of experimental data. mdpi.compreprints.org

Potential for Designed Nitrogen-Rich Materials from this compound Precursors

This compound is considered a promising precursor for the synthesis of novel nitrogen-rich materials, particularly polynitrogen compounds, which are sought after as high-energy-density materials. acs.orgresearchgate.net The rationale is that the N=N=N⁻ azide anion is energetically less stable than the N≡N triple bond of dinitrogen, potentially providing a lower energy pathway to forming polymeric nitrogen networks. researchgate.net

A key area of research is the synthesis of compounds containing the pentazole (cyclo-N₅⁻) ring, a long-sought-after all-nitrogen aromatic species. arxiv.org First-principles calculations predict that this compound can serve as a reactant for synthesizing ammonium pentazolate ((NH₄)(N₅)) by reacting it with N₂ under high pressure. arxiv.orgacs.org This reaction is predicted to be favorable above 12.5 GPa, offering a viable route to a stable crystalline material containing the N₅⁻ anion. researchgate.netarxiv.org The use of azide precursors like this compound is a key strategy for accessing metastable, nitrogen-rich materials that are otherwise difficult to synthesize. osti.gov While the focus remains on polynitrogen compounds, the principles can be extended to other systems, such as the synthesis of nitrogen-rich carbon nitrides from other energetic molecular azide precursors. researchgate.net

Q & A

Q. How can ammonium azide be synthesized in a laboratory setting, and what purity validation methods are recommended?

this compound is typically synthesized by reacting ammonium chloride (NH₄Cl) with sodium azide (NaN₃) in aqueous solution under controlled conditions. Key steps include:

  • Stoichiometric balancing to avoid byproducts.
  • Slow crystallization in anhydrous environments to minimize hygroscopicity .
  • Purity validation via Fourier-transform infrared spectroscopy (FTIR) to confirm N–H and N₃⁻ vibrational bands, and X-ray diffraction (XRD) for structural verification .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Raman spectroscopy : Identifies symmetric stretching modes of the azide ion (N₃⁻) at ~2100 cm⁻¹.
  • FTIR : Detects N–H bending (~1600 cm⁻¹) and NH₄⁺ torsional modes.
  • XRD : Resolves crystallographic parameters (e.g., orthorhombic symmetry at ambient conditions) .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Use fume hoods and inert atmosphere gloveboxes to prevent exposure to moisture or shock.
  • Implement engineering controls (e.g., blast shields) during high-pressure or thermal decomposition studies.
  • Emergency measures: Acid-neutralizing wash stations for skin contact and N₂ purge systems for fire suppression .

Advanced Research Questions

Q. How does high pressure alter the vibrational and structural properties of this compound?

High-pressure studies (up to 22 GPa) reveal:

  • A phase transition at 2.9 GPa , evidenced by shifts in IR/Raman peaks (e.g., N₃⁻ asymmetric stretching modes).
  • Increased hydrogen bonding between NH₄⁺ and N₃⁻ ions, leading to lattice distortion. Computational models (CASTEP code) correlate these changes with bond-length variations .

Q. What computational methods are suitable for modeling this compound’s electronic structure and reactivity?

  • Density Functional Theory (DFT) : Use generalized gradient approximation (GGA) functionals (e.g., PW91) to account for exchange-correlation energy in hydrogen-bonded systems .
  • Molecular dynamics (MD) : Simulate decomposition pathways under thermal stress, validating against thermogravimetric analysis (TGA) data.

Q. How can conflicting reports on this compound’s decomposition pathways be resolved?

Contradictions often arise from differences in experimental conditions (e.g., heating rates, ambient humidity). Mitigation strategies include:

  • Controlled TGA/DSC studies with inert gas purging.
  • Isotopic labeling (¹⁵N) to track nitrogen release pathways.
  • Cross-validation with ab initio calculations for intermediate species identification .

Q. What methodologies are recommended for analyzing this compound’s hygroscopicity in kinetic studies?

  • Gravimetric analysis : Measure mass changes in controlled humidity chambers.
  • In situ Raman spectroscopy : Monitor real-time water adsorption effects on N₃⁻ vibrational modes.
  • Dielectric spectroscopy : Assess ionic conductivity changes due to moisture-induced lattice defects .

Q. How can synchrotron-based techniques enhance the study of this compound’s phase behavior?

  • High-resolution XRD : Resolve sub-angstrom structural changes during phase transitions.
  • X-ray absorption spectroscopy (XAS) : Probe local electronic environments of nitrogen atoms under extreme conditions.

Methodological Considerations

Q. Table 1: Key Pressure-Dependent Phase Transitions in NH₄N₃

Pressure Range (GPa)PhaseCharacteristics
0–2.9IOrthorhombic symmetry, ambient H-bonding
>2.9IIDistorted lattice, enhanced N–H···N interactions
Data sourced from high-pressure IR/Raman studies .

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